![molecular formula C14H12Cl2OSn B14181065 Bis[(3-chlorophenyl)methyl]stannanone CAS No. 917803-99-7](/img/structure/B14181065.png)
Bis[(3-chlorophenyl)methyl]stannanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(3-chlorophenyl)methyl]stannanone is an organotin compound characterized by the presence of two 3-chlorophenyl groups attached to a tin atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis[(3-chlorophenyl)methyl]stannanone typically involves the reaction of 3-chlorobenzyl chloride with tin(II) chloride in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
2C6H4ClCH2Cl+SnCl2→(C6H4ClCH2)2SnCl2
The product is then purified through recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[(3-chlorophenyl)methyl]stannanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: The chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Stannic derivatives with higher oxidation states.
Reduction: Tin compounds with lower oxidation states.
Substitution: Compounds with different functional groups replacing the chlorophenyl groups.
Applications De Recherche Scientifique
Bis[(3-chlorophenyl)methyl]stannanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of bis[(3-chlorophenyl)methyl]stannanone involves its interaction with molecular targets through the formation of tin-carbon bonds. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(3-chlorophenyl)methanol
- Bis(3-chlorophenyl)methane
- Bis(3-chlorophenyl)tin dichloride
Uniqueness
Bis[(3-chlorophenyl)methyl]stannanone is unique due to the presence of the tin atom, which imparts distinct chemical properties and reactivity compared to similar compounds. Its ability to form stable tin-carbon bonds makes it valuable in various applications, distinguishing it from other organochlorine compounds.
Propriétés
Numéro CAS |
917803-99-7 |
|---|---|
Formule moléculaire |
C14H12Cl2OSn |
Poids moléculaire |
385.9 g/mol |
Nom IUPAC |
bis[(3-chlorophenyl)methyl]-oxotin |
InChI |
InChI=1S/2C7H6Cl.O.Sn/c2*1-6-3-2-4-7(8)5-6;;/h2*2-5H,1H2;; |
Clé InChI |
MBUUYKCXWDKJEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C[Sn](=O)CC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-Ethoxy-4-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14181002.png)
![2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B14181006.png)

![N-[([1,1'-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide](/img/structure/B14181017.png)
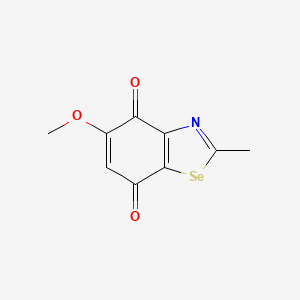
amino}benzonitrile](/img/structure/B14181021.png)
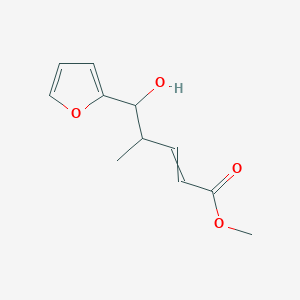
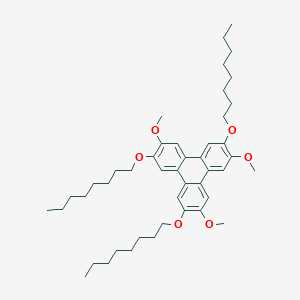
![N,N,3-Trimethyl-1-phenyl-1H-pyrazolo[3,4-B]quinoxalin-6-amine](/img/structure/B14181031.png)
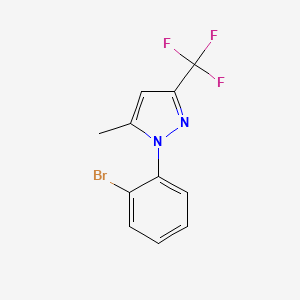
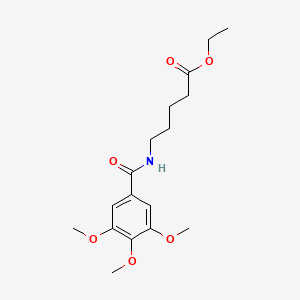
![1-[(1R)-1-Phenylethoxy]naphthalene](/img/structure/B14181039.png)
![S-[3-(4-Benzoylphenoxy)propyl] ethanethioate](/img/structure/B14181041.png)
